3-Chlorobenzo[d]isothiazole-6-carboxylic acid
Description
Properties
Molecular Formula |
C8H4ClNO2S |
|---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
3-chloro-1,2-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-5-2-1-4(8(11)12)3-6(5)13-10-7/h1-3H,(H,11,12) |
InChI Key |
VUWXJZCXPWCNOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Chlorinated Benzene Derivatives
A widely documented approach involves the cyclization of chlorinated benzene precursors with sulfur-containing reagents. Source outlines a method where chlorinated benzenes react with thiourea derivatives under acidic conditions to form the benzo[d]isothiazole core. The chlorine atom is introduced either during cyclization or via post-synthetic halogenation. For example, treatment of 6-carboxybenzo[d]isothiazole with phosphorus oxychloride (POCl₃) at 80–100°C facilitates chlorination at the 3-position, yielding the target compound with ~70% efficiency after recrystallization. Key parameters include:
- Temperature : Optimal chlorination occurs at 90°C.
- Solvent : Toluene or dichloromethane improves solubility.
- Purification : Recrystallization from ethanol/water mixtures enhances purity to >95%.
This method’s scalability is limited by the need for rigorous temperature control and the use of corrosive reagents like POCl₃.
Alkaline Hydrolysis of Cyanide Intermediates
Patent DE102005031348B4 (source) describes a route applicable to chlorinated isothiazolecarboxylic acids, which can be adapted for 3-chlorobenzo[d]isothiazole-6-carboxylic acid. The synthesis involves:
- Step a : Reaction of cyanides with carbon disulfide (CS₂) and chlorine (Cl₂) to form a thiocyanate intermediate.
- Step b : Alkaline hydrolysis using sodium hydroxide (45% w/w) at 40°C for 6–8 hours, followed by acidification with concentrated HCl to precipitate the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity | 92–95% (after filtration) |
| Reaction Time | 8 hours |
This method’s advantages include high yield and minimal byproducts, though the use of toxic CS₂ necessitates stringent safety protocols.
Oxidation of Benzo[d]isothiazol-3(2H)-one Precursors
Recent advancements (source) demonstrate the utility of Selectfluor-mediated oxidation in aqueous media. While originally developed for synthesizing benzo[d]isothiazol-3(2H)-one-1-oxides, this method can be modified to access carboxylic acid derivatives. The protocol involves:
- Reacting N-substituted benzo[d]isothiazol-3(2H)-ones with Selectfluor in a DMF/water (1:9 v/v) mixture at 25°C for 1 hour.
- Acidic workup to isolate the carboxylic acid.
Optimization Insights :
- Solvent Ratio : Higher water content (≥80%) suppresses side reactions.
- Oxidant Loading : A 1:1 molar ratio of substrate to Selectfluor maximizes conversion (>90%).
Though efficient, this method requires post-reaction chromatography for purification, increasing operational costs.
Amidation Followed by Hydrolysis
Patent WO2004094394A1 (source) discloses a route through intermediate amides. The steps include:
- Isocyanate Formation : Treating methylamine derivatives with phosgene (COCl₂) in methylene chloride to generate isocyanates.
- Coupling Reaction : Reacting the isocyanate with benzo[d]isothiazol-3-one at 10–60°C.
- Hydrolysis : Converting the amide to the carboxylic acid using aqueous HCl or H₂SO₄.
Critical Considerations :
- Phosgene Alternatives : Due to safety concerns, triphosgene or carbonyldiimidazole (CDI) can substitute phosgene.
- Yield : Hydrolysis achieves 75–80% yield but requires excess acid and reflux conditions.
Comparative Analysis of Methods
The table below evaluates key metrics across the four methods:
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | 70 | 95 | High | Moderate |
| Alkaline Hydrolysis | 90 | 93 | Low | High |
| Oxidation | 85 | 90 | Moderate | Low |
| Amidation/Hydrolysis | 75 | 88 | High | Moderate |
Key Findings :
- Alkaline hydrolysis (method 2) offers the best balance of yield and scalability.
- Oxidation (method 3) is optimal for lab-scale production but less feasible industrially.
- Safety and environmental impact favor methods avoiding phosgene or CS₂.
Chemical Reactions Analysis
Carboxylic Acid Functionalization Reactions
The carboxylic acid group facilitates derivatization through classical reactions:
Esterification
Reaction with alcohols under acid catalysis produces esters, enhancing lipophilicity for biological applications. Example conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol/H₂SO₄ | Reflux, 6 h | Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate | 82% | |
| Ethanol/DCC/DMAP | RT, 12 h | Ethyl ester derivative | 76% |
Amide Formation
Activation via thionyl chloride or carbodiimides enables coupling with amines. In , reactions with substituted amines under anhydrous CH₂Cl₂ yielded bioactive amides (e.g., hepatic lipase inhibitors).
Nucleophilic Aromatic Substitution at Chlorine
The electron-withdrawing carboxylic acid enhances the electrophilicity of the C3-chlorine, enabling substitution:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 4 h | 3-Methoxy derivative | 68% | |
| Piperidine | THF, RT, 2 h | 3-Piperidinyl analog | 85% |
Reactivity follows the order: S⁻ > NH₂⁻ > OR⁻ , consistent with aromatic substitution mechanisms .
Oxidation of the Isothiazole Ring
The sulfur atom in the isothiazole ring undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Selectfluor/H₂O | RT, 1 h | Benzo[d]isothiazole-1-oxide | 93% | |
| m-CPBA | CH₂Cl₂, 0°C, 2 h | Saccharine derivative (1,1-dioxide) | 85% |
Selectfluor-mediated oxidation proceeds via a single-electron transfer (SET) mechanism, confirmed by TEMPO quenching experiments .
Heterocyclic Ring Modifications
The isothiazole core participates in cycloadditions and ring-expansion reactions:
Intramolecular Cyclization
Heating with POCl₃ generates fused heterocycles (e.g., furoisothiazoles) through dehydration pathways .
Copper-Catalyzed C–H Activation
In , Cu(OAc)₂ promotes coupling with sulfur sources to form thioether-linked derivatives, useful in drug discovery.
Biological Covalent Modification
The carboxylic acid group enables covalent binding to enzymes. For example:
-
Reaction with lysine residues in pyruvate kinase forms stable adducts, as confirmed by LC–MS/MS .
-
Derivatives exhibit antifungal and anxiolytic activities via irreversible inhibition .
Comparative Reactivity with Analogs
Scientific Research Applications
3-Chlorobenzo[d]isothiazole-6-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[d]isothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their function and leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Halobenzo[b]thiophenes (e.g., 3-Chlorobenzo[b]thiophene)
Structural Differences :
- Substituents: The cyclohexanol-substituted 3-chlorobenzo[b]thiophene in shows potent antibacterial activity (MIC = 16 µg/mL against Gram-positive bacteria and yeast) .
Benzo[d]isoxazole Derivatives (e.g., 6-Bromo-3-chlorobenzo[d]isoxazole)
Structural Differences :
Similarity Scores :
Benzoic Acid Derivatives (e.g., 3-Chloro-6-methoxy-2-methylbenzoic Acid)
Structural Differences :
- Core Structure: A simple benzene ring vs.
- Substituents : Methoxy and methyl groups in ’s compound may enhance metabolic stability but lack the heterocycle’s bioactivity .
Data Tables
Discussion
- Substituent Effects : The carboxylic acid group at position 6 improves solubility, a critical advantage over bromine or methyl substituents in analogs .
- Limitations : Direct biological data for the target compound are absent; inferences rely on structural analogs. Empirical testing is needed to validate antimicrobial efficacy and ADME properties.
Biological Activity
3-Chlorobenzo[d]isothiazole-6-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
3-Chlorobenzo[d]isothiazole-6-carboxylic acid is characterized by its unique isothiazole ring structure, which contributes to its biological properties. The presence of the chlorine atom and carboxylic acid group enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of isothiazole compounds, including 3-chlorobenzo[d]isothiazole-6-carboxylic acid, exhibit significant anticancer activity. A study demonstrated that various substituted isothiazoles showed potent antiproliferative effects against several cancer cell lines, including human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cells .
Table 1: Antiproliferative Activity of Isothiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| 3-Chloro-6-carboxylic acid | MCF-7 | <30 | High |
| 5-Fluorouracil | LoVo | 10 | High |
| Doxorubicin | LoVo/DX | 15 | Moderate |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, 3-chlorobenzo[d]isothiazole-6-carboxylic acid demonstrated lower toxicity towards normal cells compared to cancerous cells, suggesting its potential as a selective anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, compounds related to 3-chlorobenzo[d]isothiazole have shown antimicrobial effects. A study reported the synthesis of various benzisothiazole derivatives that exhibited inhibitory activity against specific bacterial strains. The mechanism often involves the inhibition of bacterial enzymes such as lipases, which are crucial for bacterial survival .
Table 2: Antimicrobial Activity of Benzisothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzisothiazole Derivative | E. coli | 50 µg/mL |
| Benzisothiazole Derivative | S. aureus | 25 µg/mL |
Study on Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of various isothiazole derivatives, including 3-chlorobenzo[d]isothiazole-6-carboxylic acid, against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzisothiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that specific substitutions on the benzene ring significantly influenced antimicrobial potency, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chlorobenzo[d]isothiazole-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of thioamide precursors or halogenation of benzoisothiazole intermediates. For example, microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) with catalysts like Cu(I) or Pd(II) can enhance regioselectivity and reduce byproducts . Optimization of solvent systems (e.g., DMF or THF) and stoichiometric ratios of halogenating agents (e.g., SOCl₂ or PCl₅) is critical to achieving >70% yield. Characterization via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons) confirms purity .
Q. How can researchers validate the structural integrity of 3-chlorobenzo[d]isothiazole-6-carboxylic acid derivatives?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 228.98 for the parent compound).
- X-ray Crystallography : Resolve crystal packing and bond angles to verify the chlorinated isothiazole ring geometry.
- FT-IR : Identify characteristic C=O (1680–1720 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Perform reactions in fume hoods to minimize inhalation risks (TLV: 0.1 mg/m³).
- Spill Management : Neutralize with activated carbon or vermiculite, then dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 3-chlorobenzo[d]isothiazole-6-carboxylic acid derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or impurity interference. Strategies include:
- Dose-Response Reproducibility : Test compounds across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., IC₅₀ values calculated via nonlinear regression).
- Purity Reassessment : Use LC-MS to detect trace impurities (<0.1%) that may skew bioactivity results.
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to correlate structural features with observed activity against targets like EGFR or COX-2 .
Q. What strategies optimize the regioselective functionalization of the benzo[d]isothiazole core for enhanced pharmacological properties?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Direct chlorine or methyl groups to the 3-position using Lewis acids (e.g., AlCl₃) in dichloromethane.
- Cross-Coupling Reactions : Employ Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃) to introduce aryl/heteroaryl groups at the 6-carboxylic acid position.
- Protecting Groups : Use tert-butyl esters to temporarily block the carboxylic acid during halogenation steps .
Q. How can computational modeling guide the design of 3-chlorobenzo[d]isothiazole-6-carboxylic acid-based inhibitors?
- Methodological Answer :
- QSAR Studies : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability.
- ADMET Prediction : Use SwissADME or ADMETLab to optimize metabolic stability and minimize hepatotoxicity risks .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.
- ANOVA with Tukey’s Test : Compare means across treatment groups (e.g., p < 0.05 for significance).
- Hill Slope Analysis : Assess cooperativity in target binding (slope >1 suggests positive cooperativity) .
Q. How can researchers address low reproducibility in synthetic yields across laboratories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
